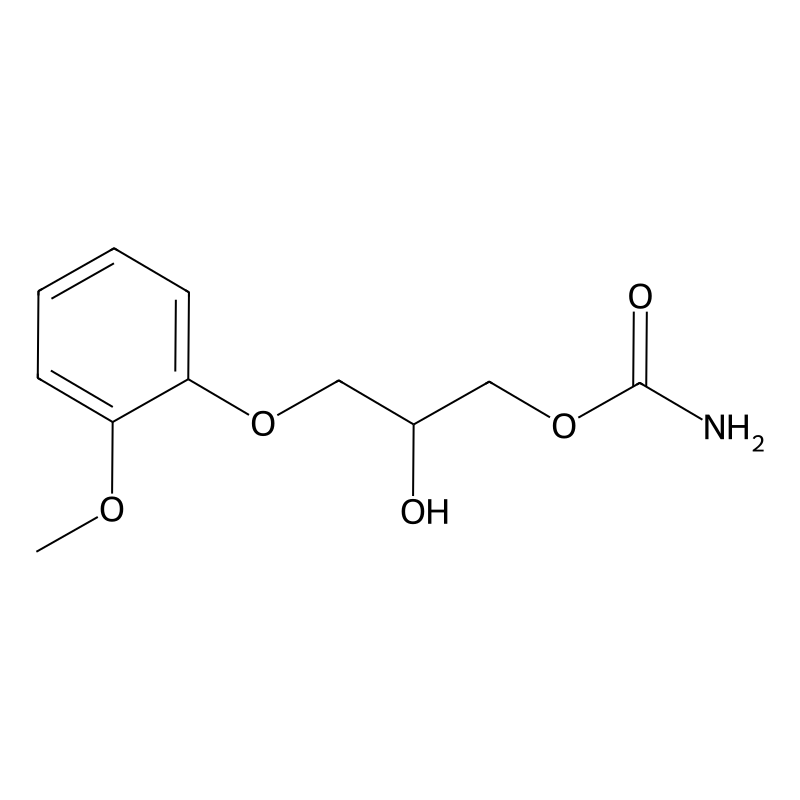

Methocarbamol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.5g/100mL

Sol in alcohol, propylene glycol

In water, 7.20X10+3 mg/L at 25 °C

4.21e+00 g/L

Synonyms

Canonical SMILES

Mechanism of Action: A Mystery Still Unfolding

Methocarbamol's exact mechanism of action in relaxing muscles remains unclear despite its long history of use. While classified as a centrally acting muscle relaxant, its impact on the central nervous system is not fully understood. Some research suggests it might interfere with the transmission of nerve impulses involved in the muscle spasm reflex []. However, further investigation is needed to solidify this theory.

Methocarbamol is a centrally acting skeletal muscle relaxant primarily used to alleviate discomfort associated with acute muscle spasms and musculoskeletal conditions. It was approved by the Food and Drug Administration on July 16, 1957. The chemical formula for Methocarbamol is , and its molecular weight is approximately 241.24 g/mol. The compound is known for its sedative properties, which are believed to be linked to its effects on the central nervous system rather than direct action on skeletal muscles .

Methocarbamol is generally well-tolerated, but drowsiness, dizziness, and nausea are common side effects []. In rare cases, more serious side effects like seizures or allergic reactions can occur []. It is essential to consult a doctor before taking methocarbamol, especially for individuals with certain medical conditions or taking other medications, as interactions can arise [].

Toxicity:

- LD50 (oral, rat): 10,700 mg/kg (LD50 refers to the dose at which 50% of a test population dies)

Safety Precautions:

Methocarbamol undergoes various metabolic transformations in the liver, primarily through demethylation and hydroxylation. The major metabolites include:

- 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate

- 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate

These metabolites are conjugated via glucuronidation or sulfation before being excreted, predominantly in urine .

Methocarbamol can be synthesized through several methods, typically involving the reaction of guaifenesin with carbamate derivatives. The synthesis includes:

- Starting Material: Guaifenesin (a common expectorant).

- Reagents: Various carbamate-forming agents.

- Conditions: Controlled temperature and pH to facilitate the formation of the carbamate bond.

The process typically involves hydroxylation and demethylation steps, leading to the final product .

Methocarbamol is primarily indicated for:

- Muscle Relaxation: Used in conjunction with rest and physical therapy for conditions such as strains and sprains.

- Pain Relief: Alleviates discomfort from musculoskeletal injuries.

- Adjunct Therapy: Sometimes prescribed alongside other medications for enhanced therapeutic effects .

Methocarbamol has been noted to interact with several other drugs, which can enhance its sedative effects or lead to adverse reactions:

- CNS Depressants: Concurrent use with benzodiazepines or alcohol may increase the risk of respiratory depression and sedation.

- Anticholinesterase Agents: It may inhibit the effects of medications like pyridostigmine bromide in patients with myasthenia gravis.

- Laboratory Tests: Methocarbamol can interfere with certain laboratory tests, causing color changes that may affect diagnostic accuracy .

Methocarbamol shares similarities with other skeletal muscle relaxants but possesses unique characteristics that differentiate it from them. Below is a comparison with similar compounds:

| Compound Name | Mechanism of Action | Common Uses | Unique Features |

|---|---|---|---|

| Baclofen | GABA-B receptor agonist | Muscle spasticity | Primarily used for spastic conditions |

| Carisoprodol | CNS depressant | Muscle pain relief | Metabolized to meprobamate |

| Cyclobenzaprine | Anticholinergic effects | Acute muscle spasms | Shorter duration of action |

| Tizanidine | Alpha-2 adrenergic agonist | Muscle spasticity | Different receptor target |

Methocarbamol's unique aspect lies in its relatively broad spectrum of action without direct muscle fiber impact, making it distinct among muscle relaxants .

High Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for quantitative analysis of methocarbamol in biological matrices, particularly human plasma. This sophisticated analytical approach combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, enabling precise determination of methocarbamol concentrations in complex biological samples [1] [2].

The methodology employs electrospray ionization in positive ion mode, utilizing selected reaction monitoring for compound identification and quantification. The most abundant ion transition for methocarbamol occurs at mass-to-charge ratio 242→199, which serves as the primary quantification pathway [2]. Additional transitions at mass-to-charge ratios 242→163 and 242→118 provide confirmatory evidence for compound identification [2].

Chromatographic separation is typically achieved using reversed-phase columns with isocratic elution systems. The mobile phase composition commonly consists of methanol-water mixtures containing formic acid to enhance ionization efficiency. Under optimized conditions, the chromatographic run time can be reduced to 3.0 minutes while maintaining excellent separation and peak shape [1].

The analytical performance characteristics demonstrate exceptional sensitivity, with limit of quantification values as low as 1.0 nanograms per milliliter and limit of detection values reaching 0.5 nanograms per milliliter [3]. The calibration curves exhibit excellent linearity over a concentration range of 150-12,000 nanograms per milliliter, with correlation coefficients exceeding 0.999 [1].

Sample preparation involves protein precipitation extraction from 200 microliters of plasma, representing a significant advantage over traditional liquid-liquid extraction methods. This simplified approach reduces analysis time while maintaining analytical accuracy and precision [1] [2].

Method validation studies demonstrate intraday and interday precision with coefficient of variation values below 10.9%, meeting stringent regulatory requirements for bioanalytical method validation [1]. The accuracy of the method, expressed as percentage recovery, ranges from 91% to 106% across the validated concentration range [2].

Isotope Dilution Mass Spectrometry Using Deuterated Analogs

Isotope Dilution Mass Spectrometry utilizing deuterated analogs of methocarbamol represents a pinnacle of analytical precision for quantitative determinations. This technique employs stable isotope-labeled internal standards to overcome matrix effects and enhance measurement accuracy through compensation for analytical losses during sample preparation and analysis [4] [5].

The primary deuterated analog employed is methocarbamol-d5, which contains five deuterium atoms replacing hydrogen atoms in the molecule. This compound exhibits a molecular formula of C11H10D5NO5 with a molecular weight of 246.3 daltons [6] [7]. The deuterated analog serves as an ideal internal standard due to its nearly identical chemical and physical properties compared to the native compound, while providing sufficient mass difference for mass spectrometric differentiation [6].

Alternative deuterated forms include methocarbamol-d3, with molecular formula C11H12D3NO5 and molecular weight 244.11 daltons, and methocarbamol-13C,d3, which incorporates both carbon-13 and deuterium labeling for enhanced specificity [8] [9] [10]. These isotopically labeled compounds are synthesized with greater than 99% deuterium incorporation, ensuring minimal contribution from unlabeled species [6].

The isotope dilution approach significantly improves analytical precision by providing internal correction for sample losses during extraction, chromatographic separation, and mass spectrometric analysis. The method demonstrates superior performance in complex biological matrices where traditional external standard calibration may be compromised by matrix effects [5].

Quantitative calculations in isotope dilution mass spectrometry rely on the measurement of peak area ratios between the analyte and its deuterated analog. This ratiometric approach eliminates many sources of analytical error and provides enhanced accuracy compared to absolute quantification methods [5].

The technique finds particular application in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring where high accuracy and precision are paramount. Research applications include metabolic studies using stable isotope tracers to investigate drug metabolism pathways and metabolic flux analysis [11].

Spectroscopic Fingerprinting Using Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Spectroscopy

Spectroscopic fingerprinting of methocarbamol employs a comprehensive multi-technique approach combining Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible spectroscopy to provide definitive molecular characterization and structural elucidation [12] [13].

Nuclear Magnetic Resonance spectroscopy provides the most definitive structural information for methocarbamol characterization. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals including a singlet at 3.75 parts per million corresponding to the methoxy group, multipiplets at 3.90 and 4.38 parts per million representing the methylene protons, and aromatic proton signals at 6.92 parts per million [14]. Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton data by providing carbon skeleton information and confirming molecular connectivity [15] [16].

Fourier Transform Infrared spectroscopy generates unique molecular fingerprints through vibrational analysis of functional groups. The technique identifies characteristic absorption bands corresponding to specific molecular vibrations, including carbamate carbonyl stretching, hydroxyl group vibrations, and aromatic carbon-carbon stretching modes [12] [13]. The fingerprint region below 1500 inverse centimeters provides particularly distinctive spectral features for compound identification and purity assessment [13].

Attenuated Total Reflectance Infrared spectroscopy offers advantages for solid-state analysis of methocarbamol, eliminating the need for sample preparation while providing high-quality spectral data. This technique proves especially valuable for impurity analysis and degradation product identification [15].

Ultraviolet-Visible spectroscopy reveals electronic transitions within the methocarbamol molecule, with maximum absorption occurring at 274 nanometers [17] [18]. The chromophore responsible for ultraviolet absorption derives from the aromatic methoxyphenoxy moiety, which exhibits characteristic pi-to-pi-star electronic transitions [19]. The molar absorptivity at the absorption maximum enables quantitative analysis with excellent sensitivity and precision [17].

The spectroscopic fingerprinting approach combines these complementary techniques to provide comprehensive molecular characterization. Nuclear Magnetic Resonance provides definitive structural proof, Infrared spectroscopy offers functional group identification and solid-state characterization, while Ultraviolet-Visible spectroscopy enables quantitative analysis and electronic structure assessment [12] [20].

Chromatographic Method Validation Protocols

Chromatographic method validation for methocarbamol analysis follows rigorous protocols established by the International Conference on Harmonization, ensuring analytical methods meet stringent regulatory requirements for pharmaceutical analysis [21] [17] [22]. The validation process encompasses multiple performance characteristics that collectively demonstrate method suitability for intended applications.

Specificity validation demonstrates the method's ability to accurately measure methocarbamol in the presence of potential interfering substances, including degradation products, excipients, and related impurities. This assessment involves analysis of stressed samples subjected to acidic, alkaline, oxidative, thermal, and photolytic conditions [21] [23]. The method must achieve baseline resolution between methocarbamol and all potential interferents, with resolution values exceeding 2.0 for all compound pairs [21].

Linearity validation establishes the proportional relationship between analytical response and analyte concentration across the intended analytical range. Calibration curves typically span 50% to 150% of the target concentration, with correlation coefficients exceeding 0.999 required for acceptable performance [17] [24]. The linear range for Ultraviolet-Visible methods commonly extends from 10 to 50 micrograms per milliliter, while liquid chromatography methods may encompass broader ranges depending on detection requirements [17].

Accuracy validation, expressed as percentage recovery, demonstrates the closeness of measured values to true values. Acceptable recovery ranges from 98% to 102% for assay methods, with individual determinations falling within 95% to 105% of theoretical values [17] [22]. Recovery studies involve analysis of samples spiked with known amounts of methocarbamol at multiple concentration levels across the analytical range [17].

Precision validation encompasses both repeatability and intermediate precision assessments. Repeatability, measured as relative standard deviation of replicate analyses, must not exceed 2.0% for quantitative methods [17] [22]. Intermediate precision, evaluated across different days, analysts, and instruments, provides broader assessment of method robustness under varying conditions [17].

Detection and quantification limits are established using signal-to-noise ratios, with limit of detection defined as the concentration yielding a signal-to-noise ratio of 3:1, and limit of quantification corresponding to a signal-to-noise ratio of 10:1 [22]. Alternative approaches based on standard deviation of response and slope of calibration curve provide mathematically rigorous limit determinations [22].

Robustness validation evaluates method performance under deliberately varied conditions, including flow rate modifications, mobile phase composition changes, column temperature variations, and detection wavelength adjustments. The method must demonstrate consistent performance despite these deliberate variations [17] [22].

[Image: Chromatographic Method Validation Flowchart]

Chemometric Approaches for Impurity Profiling

Chemometric approaches for methocarbamol impurity profiling employ advanced mathematical and statistical techniques to extract meaningful information from complex analytical data sets, enabling comprehensive characterization of impurity patterns and degradation profiles [25] [26].

Principal Component Analysis represents a fundamental chemometric technique for impurity profiling, reducing the dimensionality of complex spectroscopic or chromatographic data while preserving essential variance information. This approach identifies the most significant variables contributing to sample differentiation and enables visualization of impurity relationships through score plots and loading plots [25].

Partial Least Squares regression provides quantitative modeling capabilities for impurity analysis, establishing relationships between spectroscopic measurements and impurity concentrations. This technique proves particularly valuable for simultaneous determination of multiple impurities without requiring complete chromatographic resolution [26].

Discrete Fourier Transform convolution represents an advanced signal processing technique applied to High Performance Thin Layer Chromatography-densitometric data for methocarbamol impurity analysis. This approach enhances signal-to-noise ratios and enables detection of trace impurities that may be obscured by background noise [25].

Multivariate calibration methods enable development of robust analytical models that account for matrix effects and spectral interferences. These techniques prove especially valuable for impurity profiling in complex pharmaceutical matrices where traditional univariate approaches may be compromised by overlapping signals [26].

Pattern recognition techniques, including hierarchical cluster analysis and discriminant analysis, facilitate classification of impurity profiles and identification of unusual or out-of-specification samples. These methods enable rapid screening of large sample sets and automated detection of quality issues [26].

Artificial neural networks provide powerful modeling capabilities for complex impurity relationships that may not be adequately described by linear methods. These techniques can identify non-linear relationships between analytical parameters and impurity concentrations, enabling more accurate predictions and better understanding of degradation mechanisms [26].

The chemometric approach to impurity profiling involves systematic data preprocessing, including baseline correction, normalization, and variable selection. These steps ensure optimal model performance and minimize contributions from irrelevant spectral features [26].

Validation of chemometric models requires independent test sets and cross-validation procedures to ensure model robustness and predictive capability. Performance metrics include root mean square error of prediction, correlation coefficients, and bias assessment [26].

Advanced chemometric techniques enable real-time monitoring of impurity formation during pharmaceutical manufacturing, providing early warning systems for quality control and process optimization. These approaches support implementation of Quality by Design principles and continuous manufacturing concepts [26].

[Image: Chemometric Data Analysis Workflow]

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.61 (LogP)

log Kow = 0.61

0.1

Appearance

Melting Point

93 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (90.48%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Methocarbamol is classified as a centrally-acting skeletal muscle relaxant (SMR) that is United States Food and Drug Administration (FDA)-approved for managing acute musculoskeletal pain. Methocarbamol has been FDA-approved for muscle spasms since 1957. The clinical efficacy of methocarbamol is established within the larger class of muscle relaxants. Methocarbamol is an anti-spasmodic agent used to treat involuntary skeletal muscle spasms, differentiating it from anti-spastic agents like dantrolene and baclofen, which are specifically designed to address spasticity resulting from upper motor neuron disorders. Other commonly prescribed anti-spasmodic agents include carisoprodol and cyclobenzaprine. Additionally, diazepam and tizanidine have anti-spastic and anti-spasmodic properties. These anti-spasmodic and anti-spastic medications have distinct mechanisms of action. However, this discussion will concentrate on methocarbamol for the scope of this review.

Livertox Summary

Drug Classes

Therapeutic Uses

Skeletal muscle relaxants are indicated as adjunts to other measures, such as rest and physical therapy, for the relief of muscle spasm associated with acute, painful musculoskeletal conditions. /Included in US product label/

Methcarbamol is also FDA-approved for control of the neuromuscular manifestations of tetanus. However it has largely been replaced in the treatment of tetanus by diazepam, or, in severe cases a neuromuscular blocking agent such as pancuronium. Such therapy is used as an adjunct to other measures, such as debridement, tetanus antitoxin, penicillin, tracheotomy, fluid and electrolyte replacement, and supportive treatment.

VET: In dogs, cats, and horses, methocarbamol is indicated as adjunct therapy of acute inflammatory and traumatic conditions of skeletal muscle and to reduce muscle spasms.

For more Therapeutic Uses (Complete) data for METHOCARBAMOL (6 total), please visit the HSDB record page.

Pharmacology

Methocarbamol is a carbamate with centrally acting muscle relaxant properties. Though the exact mechanism of action of methocarbamol was not established, it's postulated to be via a mechanism similar of carbamate, inhibition of acetylcholinesterase at synapses in the autonomic nervous system, neuromuscular junction, and central nervous system. Methocarbamol has no direct effect on the contractile mechanism of striated muscle, the motor end plate or the nerve fiber.

MeSH Pharmacological Classification

ATC Code

M03 - Muscle relaxants

M03B - Muscle relaxants, centrally acting agents

M03BA - Carbamic acid esters

M03BA03 - Methocarbamol

Mechanism of Action

Precise mechanism of action has not been determined. These agents act in the central nervous system (CNS) rather than directly on skeletal muscle. Several of these medications have been shown to depress polysynaptic reflexes preferentially. The muscle relaxant effects of most of these agents may be related to their CNS depressant (sedative) effects. /Skeletal Muscle Relaxants/

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

In humans the majority of the dose is eliminated in the urine. In dogs, 88.85% of the dose is eliminated in urine and 2.14% in the feces. In rats, 84.5-92.5% of the dose is eliminated in the urine and 0-13.3% is eliminated in the feces.

Volume of distribution data in humans is scarce. In horses, the volume of distribution is 515-942mL/kg at steady state or 724-1130mL/kg.

0.2-0.8L/h/kg.

Methocarbamol is rapidly and almost completely absorbed from the GI tract. Blood or serum concentrations of methocarbamol required for sedative, skeletal muscle relaxant, or toxic effects are not known.

Following oral administration of a single dose of methocarbamol, peak blood or serum concentrations of the drug appear to be attained in approximately 1-2 hours; the onset of action is usually within 30 minutes. Data from an unpublished study indicate that peak blood concentrations (measured as total carbamates and expressed in terms of methocarbamol) average 16.5 mcg/mL following a single 2-g oral dose, while data from a published study (using an assay relatively specific for methocarbamol) indicate that peak serum concentrations average 29.8 mcg/mL following the same dose. Data from the unpublished study also indicate that after IV administration of 1 g of methocarbamol at a rate of 300 mg/minute, blood concentrations of 19 mcg/mL are attained immediately and that the onset of action is almost immediate.

In dogs, methocarbamol is widely distributed, with highest concentrations attained in the kidney and liver; lower concentrations are attained in the lungs, brain, and spleen, and low concentrations are attained in heart and skeletal muscle.

The drug and/or its metabolites cross the placenta in dogs. It is not known if methocarbamol is distributed into milk in humans.

For more Absorption, Distribution and Excretion (Complete) data for METHOCARBAMOL (8 total), please visit the HSDB record page.

Metabolism Metabolites

Methocarbamol is extensively metabolized, presumably in the liver, by dealkylation and hydroxylation.

Based on limited data, about 10-15% of a single oral dose is excreted in urine as unchanged drug, about 40-50% as the glucuronide and sulfate conjugates of 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate, and the remainder as unidentified metabolites.

In dogs, rats and in man, methocarbamol gave p-hydroxymethocarbamol and o-demethylation product. All three substances were excreted in urine as glucuronic acid and ester sulfate conjugates.

Permethylation and g.l.c.-mass spectrometric analysis of bile from an isolated rat liver perfusion to which methocarmol was added showed seven components not present in control bile: methocarbamol, glucuronides of methocarbamol and desmethyl-methocarbamol, and four glucuronides of hydroxylated methocarbamol metabolites. 2. An interesting rearrangement of a methyl group has been found in the mass spectrum of 3-(2-methoxyphenyloxy)-1,2-dimethoxypropane, the permethylation product from methocarbamol.

Wikipedia

Drug Warnings

Allergic reactions such as urticaria, pruritus, rash, skin eruptions, and conjunctivitis with nasal congestion may occur in patients receiving methocarbamol. Anaphylactic reactions have occurred following IM or IV administration of the drug. Although most patients with methocarbamol-induced syncope recover with supportive treatment, epinephrine, corticosteroids, and/or antihistamines have been used to increase the rate of recovery in some of these patients.

When methocarbamol is administered IV, thrombophlebitis, sloughing, and pain at the injection site may result from extravasation. IM injection of the drug may also cause local irritation. IV injection of methocarbamol may cause a small amount of hemolysis and increased hemoglobin and red blood cells in the urine. Leukopenia may occur rarely.

Parenteral dosage forms should be used with caution in patients with epilepsy.

For more Drug Warnings (Complete) data for METHOCARBAMOL (14 total), please visit the HSDB record page.

Biological Half Life

Methocarbamol has a serum half-life of 0.9-1.8 hours.

... Pharmacokinetics of methocarbamol were studied in eight healthy, adult horses after intravenous (iv) and oral administration of large dosages. ... Plasma methocarbamol concentration declined very rapidly during the initial or rapid disposition phase after iv administration; the terminal elimination half-life ranged from 59 to 90 mins. ...

/Investigators/ determined plasma methocarbamol concentrations over 24 hr following a 1.5 g methocarbamol dose (off-dialysis day) to 8 chronic hemodialysis patients and compared these results to those from 17 healthy male volunteers. The harmonic mean elimination half-life was similar between the two groups, 1.24 and 1.14 hr, respectively. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Production: guaifenesin and phosgene and ammonia (phosgenation/dehydrochlorination)

Prepared by reaction of 3-(2-methoxyphenoxy)-1,2-propanediol with phosgene and ammonium hydroxide.

General Manufacturing Information

Analytic Laboratory Methods

LIQUID CHROMATOGRAPHY FOR DETERMINATION IN PHARMACEUTICAL PREPARATIONS.

Analyte: methocarbamol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: methocarbamol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for METHOCARBAMOL (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: methocarbamol; matrix: blood (serum), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm and atmospheric pressure ionization-mass spectrometric confirmation; limit of detection: 200 ng/mL (serum); 700 ng/mL (urine)

Analyte: methocarbamol; matrix: blood (whole, plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 223 nm; limit of detection: <120 ng/mL

Analyte: methocarbamol; matrix: blood (serum), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm; limit of detection: 10 ng/mL

Storage Conditions

IV infusion solutions prepared from methocarbamol injection should not be refrigerated since precipitation and haze formation may occur. At 4 °C, precipitation and haze occur at methocarbamol concentrations of about 15 mg/mL or higher when the drug is diluted in 5% dextrose, 5% dextrose and 0.45% sodium chloride, or 0.9% sodium chloride injection and also occasionally occur at lower concentrations.

Interactions

A case is presented of a fatal drug interaction caused by ingestion of methocarbamol (Robaxin) and ethanol. ... Therapeutic concentrations of methocarbamol are reported to be 24 to 41 ug/mL. Biological fluids were screened for ethanol ... and quantitated by gas-liquid chromatography (GLC). Determination of methocarbamol concentrations in biological tissue homogenates and fluids were obtained by colorimetric analysis of diazotized methocarbamol. Blood ethanol concentration was 135 mg/dL (0.135% w/v) and urine ethanol was 249 mg/dL (0.249% w/v). Methocarbamol concentrations were: blood, 257 ug/mL; bile, 927 ug/L; urine, 255 ug/L; gastric, 3.7 g; liver, 459 ug/g; and kidney, 83 ug/g. The combination of ethanol and carbamates is contraindicated since acute alcohol intoxication combined with carbamate usage can lead to combined central nervous system depression as a result of the interactive sedative-hypnotic properties of the compound

.../Methocarbamol/ is capable of inducing hepatic microsomal enzymes that metabolize warfarin in animals.

Imipramine enhances CNS effect of.../methocarbamol/ in animals...

Methocarbamol may inhibit the effects of pyridostigmine bromide. Use with caution in patients with myasthenia gravis receiving anticholinesterase agents.

Stability Shelf Life

Dates

A New Application of PARAFAC Model to UPLC Dataset for the Quantitative Resolution of a Tri-Component Drug Mixture

Remziye Güzel, Zehra Ceren Ertekin, Erdal DinçPMID: 33454729 DOI: 10.1093/chromsci/bmaa119

Abstract

In the presented work, a three-way analysis of ultra-performance liquid chromatography-photodiode array (UPLC-PDA) dataset was performed by parallel factor analysis (PARAFAC) for quantitatively resolving a ternary mixture containing paracetamol and methocarbamol with indapamide selected as an internal standard in their co-eluted chromatographic conditions. Paracetamol and methocarbamol were quantified in the working range between 3-24 and 5-50 μg/mL by applying PARAFAC decomposition to UPLC-PDA data array obtained under unresolved chromatographic peak conditions. To compare the experimental results provided by co-eluted UPLC-PARAFAC method, an ordinary UPLC method was developed ensuring proper separation of the peaks. The performance of both PARAFAC and ordinary UPLC methods were assessed by quantifying independent test samples, intra- and inter-day samples and spiked samples of pharmaceutical preparations. Then, both methods were applied for quantitative estimation of the related drugs in a commercial pharmaceutical preparation. In this study, PARAFAC method was proved to be a very powerful alternative for the quality control of pharmaceutical preparations containing paracetamol and methocarbamol even in their co-eluted chromatograms with high precision and accuracy in a short chromatographic runtime of 1.2 min.Development and Validation of a Stability-Indicating High-Performance Liquid Chromatographic Method for the Quantification of Methocarbamol and Its Impurities in Pharmaceutical Dosage Forms

Shivani Kalokhe, Santaji Nalwade, Pallavi Patil, Poonam RaskarPMID: 33395699 DOI: 10.1093/chromsci/bmaa125

Abstract

A novel, delicate, stability-indicating, gradient, reversed-phase high-performance liquid chromatographic method has been established for the quantitative estimation of methocarbamol (MTC) and its impurities present in a pharmaceutical oral suspension. XBridge C18, 5 μm, 250 mm × 4.6 mm column was used to accomplish chromatographic separation with a buffered mobile phase consisting of a mixture of 0.01 M of sodium dihydrogen phosphate (pH 7.0 buffer) and methanol in the ratio of 95:05 (v/v), respectively, were used as solvent A and a mixture of methanol and Milli-Q water in the ratio 90:10 (v/v), respectively, was used as solvent B. Analysis was carried out at 0.8 mL/min flow rate and the detection wavelength at 225 nm. The compartment temperature of the column is put at 25°C. The resolution of MTC and its four impurities has been attained >2.0 for all pairs of compounds. Significant degradation of MTC was photolytic, thermal and oxidative stress conditions. Validation of the developed method was performed as stated by the International Conference on Harmonization guidelines with regard to all validation parameters like specificity, accuracy, linearity, precision, limit of detection, limit of quantitation and robustness.Efficacy of Methocarbamol for Acute Pain Management in Young Adults With Traumatic Rib Fractures

Lindsay P Deloney, Melanie Smith Condeni, Cassandra Carter, Alicia Privette, Stuart Leon, Evert A ErikssonPMID: 33045839 DOI: 10.1177/1060028020964796

Abstract

Rib fractures account for more than one-third of blunt thoracic injuries and are associated with serious complications. Use of nonopioid adjunctive agents such as methocarbamol for pain control has increased considerably.This study aimed to assess the impact of methocarbamol addition to the pain control regimen on daily opioid requirements for young adults with rib fractures.

This observational, retrospective study included patients aged 18 to 39 years with 3 or more rib fractures who were admitted to a level 1 trauma center between July 2014 and July 2018. Patients were dichotomized based on admission before and after methocarbamol addition to the institutional rib fracture protocol. The primary outcome was to determine the impact of methocarbamol on daily opioid requirements. Secondary outcomes included hospital length of stay (LOS) and diagnosis of pneumonia.

A total of 50 patients were included, with 22 and 28 patients in the preprotocol and postprotocol groups, respectively. All patients in the latter group received methocarbamol, whereas no patient in the preprotocol group received methocarbamol. Cumulative opioid exposure was significantly less for patients admitted after methocarbamol addition to the protocol (219 vs 337 mg oral morphine equivalents;

= 0.01), and hospital LOS was also decreased (4 vs 3 days;

= 0.03). No significant differences in the incidence of pneumonia or adverse effects were observed.

This is the first study to evaluate the impact of methocarbamol on reducing opioid requirements. Given the risks associated with opioids, use of methocarbamol as an analgesia-optimizing, opioid-sparing multimodal agent may be reasonable.

Methocarbamol blocks muscular Na

Yaxin Zhang, Philipp Otto, Lu Qin, Nane Eiber, Said Hashemolhosseini, Stephan Kröger, Heinrich BrinkmeierPMID: 33043468 DOI: 10.1002/mus.27087

Abstract

The muscle relaxant methocarbamol is widely used for the treatment of muscle spasms and pain syndromes. To elucidate molecular mechanisms of its action, we studied its influence on neuromuscular transmission, on isometric muscle force, and on voltage-gated Nachannels.

Neuromuscular transmission was investigated in murine diaphragm-phrenic nerve preparations and muscle force studied on mouse soleus muscles. Na

1.4 channels and Na

1.7 channels were functionally expressed in eukaryotic cell lines.

Methocarbamol, at 2 mM, decreased the decay of endplate currents, slowed the decay of endplate potentials and reduced tetanic force of soleus muscles. The drug reversibly inhibited current flow through muscular Na

1.4 channels, while neuronal Na

1.7 channels were unaffected.

The study provides evidence for peripheral actions of methocarbamol on skeletal muscle. Muscular Na

channels are a molecular target of methocarbamol. Since Na

1.7 currents were unaffected, methocarbamol is unlikely to exert its analgesic effect by directly blocking Na

1.7 channels.

Randomized-controlled trial of methocarbamol as a novel treatment for muscle cramps in cirrhotic patients

Sherief Abd-Elsalam, Mona Arafa, Mahmoud Elkadeem, Asem Elfert, Shaimaa Soliman, Walaa Elkhalawany, Rehab BadawiPMID: 30444744 DOI: 10.1097/MEG.0000000000001310

Abstract

Muscle cramps occur in 29-88% of patients with liver cirrhosis. They adversely affect quality of life. This study aimed to evaluate the efficacy and safety of methocarbamol as a novel therapy in controlling muscle cramps in cirrhotic patients.This study was carried on 100 patients with liver cirrhosis in addition to chronic hepatitis C who presented with frequent muscle cramps (≥three cramps per week). Half of these patients received methocarbamol and the other half received placebo. This was done through equal randomization. Questionnaires on muscle cramp were answered. Patients were evaluated before, after 1 month of treatment, and 2 weeks after washout of treatment in terms of severity, duration, and frequency of cramps. Liver, renal functions, and electrolytes were analyzed. Also, any side effect was detected.

Patients who were treated with methocarbamol showed a significant decrease in the frequency and duration of cramps. Also, the pain score improved significantly. However, no significant changes were observed in the placebo group. Few side effects of methocarbamol were recorded, including dry mouth and drowsiness.

Methocarbamol seems to be a promising safe and well-tolerated medication, and plays a role in the treatment of muscle cramps in patients with liver cirrhosis.

Simultaneous determination of methocarbamol and aspirin in presence of their pharmacopeial-related substances in combined tablets using novel HPLC-DAD method

Fawzi A El-Yazbi, Omayma A Amin, Eman I El-Kimary, Essam F Khamis, Sameh E YounisPMID: 30307339 DOI: 10.1080/03639045.2018.1535603

Abstract

Objective and Significance: Methocarbamol (MET) and aspirin (ASP) are widely used as a muscle relaxant combination. The USP reports guaifenesin (GUA) and salicylic acid (SAL) as related substances and hydrolytic products of MET and ASP, respectively. This work aimed at developing and validating a simple and sensitive RP-HPLC method for the determination of both drugs as well as their related substances (at their pharmacopeial limits) in their bulk powders, laboratory prepared mixtures, and MET-ASP combined tablets. Methods and Results: Chromatographic separation was achieved in less than 9 min with the required resolution, peak symmetry, and accuracy on Ccolumn using isocratic elution system of diluted acetic acid (pH 3.2): acetonitrile at the ratio of 79: 21, v/v, at a flow rate of 1 mL/min. Detection was achieved with photodiode array at 233 nm for MET, GUA, and SAL and at 273 nm for ASP. The developed method has been validated as per ICH guidelines and the calibration plots were linear over the concentration ranges of 2-150, 0.4-30, 25-450, and 0.2-27 μg/mL for MET, GUA, ASP, and SAL, respectively. Conclusion: The optimized method proved to be specific, robust and precise for the quality control of the studied drugs in pharmaceutical preparations to ascertain that their related substances are not exceeding the permitted pharmacopeial limits.

[Real-life efficacy and tolerability of methocarbamol in patients suffering from refractory muscle-related low/back pain - Results of a health care research project based on data from the German pain practice registry]

Michael A Überall, Oliver M D Emrich, Gerhard H H Müller-SchwefePMID: 29204951 DOI: 10.1007/s15006-017-0339-2

Abstract

Subacute, muscle-related low/back pain (L/BP) is known to be difficult to treat and frequently requires more specific causal-oriented treatments with agents improving the increased muscle tone. Currently, only methocarbamol is approved and available for the 1st-line treatment of patients with muscle-related L/BP in Germany - however, without sufficient data on longer lasting effects (> 1 week) in elsewhere refractory patients.Noninterventional cohort study, based on anonymized routine data of the German pain practice registry; retrospective evaluation of patients with refractory L/BP, who first time received a treatment with methocarbamol between October 1st until December 31st, 2015, and who documented their response to treatment with the standardized and validated instruments of the German pain questionnaire over at least 4 weeks (n = 251 patients).

During the 4-week evaluation period, patients reported a highly significant and clinically relevant improvement of pain intensity (from 53.0 ± 10.5 to 19.0 ± 10.0 mm VAS), pain-related disability in daily life (mPDI: from 42.1 ± 12.5 to 15.5 ± 10.8) and quality of life (QLIP: from 18.6 ± 6.3 to 34.0 ± 5.5; all changes p < 0.001 vs. baseline). Corresponding 50% response rates were 81.7 (n = 205), 68.5 (n = 172) und 91.6 (n = 230) %. In parallel, lumbar mobility (measured with the Schober's test) improved from 10.7 ± 0.7 to 14.7 ± 0.7 cm (p < 0,001). Overall, seven patients recorded eight minor treatment-related adverse events, which all resolved spontaneously during treatment without any specific countermeasures.

Under the conditions of daily life, patients with elsewhere refractory L/BP reported a significant and clinically relevant improvement of pain intensity, pain-related disability and quality of life in response to a 4-week treatment with methocarbamol.

A Case of Catatonia in a Man With COVID-19

Marissa P Caan, Christopher T Lim, Mark HowardPMID: 32605766 DOI: 10.1016/j.psym.2020.05.021

Abstract

Simultaneous voltammetric sensing of levodopa, piroxicam, ofloxacin and methocarbamol using a carbon paste electrode modified with graphite oxide and β-cyclodextrin

Anderson Martin Santos, Ademar Wong, Fernando Campanhã Vicentini, Orlando Fatibello-FilhoPMID: 30771008 DOI: 10.1007/s00604-019-3296-x

Abstract

A carbon paste electrode (CPE) was modified with graphite oxide (GrO) and β-cyclodextrin (CD) to obtain a sensor for simultaneous voltammetric determination of levodopa (LD), piroxicam (PRX), ofloxacin (OFX) and methocarbamol (MCB). The morphology, structure and electrochemical properties of the functionalized GrO were characterized by scanning electron microscopy, energy-dispersive X-ray spectroscopy, contact angle measurements and cyclic voltammetry. Under the optimal experimental conditions, the sensor is capable of detecting LD, PRX, OFX and MCB by square wave voltammetry (SWV) at working potentials of +0.40, +0.60, +1.03 and + 1.27 V (versus Ag/AgCl), respectively. Response is linear from 1.0 to 20 μM for LD, from 1.0 to 15 μM for PRX, from 1.0 to 20 μM for OFX, and from 1.0 to 50 μM for MCB. The respective limits of detection are 65, 105, 89 and 400 nM. The method was successfully applied to the simultaneous determination of LD, PRX, OFX and MCB in (spiked) real river water and synthetic urine samples, and the results were in agreement with those obtained using a spectrophotometric method, with recoveries close to 100%. Graphical abstract Schematic presentation of a novel electroanalytical method employing a carbon paste electrode modified with graphite oxide and β-cyclodextrin for the simultaneous determination of levodopa, piroxicam, ofloxacin and methocarbamol in urine and river water samples by square wave voltammetry.Rapid transition from methadone to buprenorphine using naltrexone-induced withdrawal: A case report

Heather Burrell Ward, Brian S Barnett, Joji SuzukiPMID: 30888254 DOI: 10.1080/08897077.2019.1573776

Abstract

Patients taking methadone for opioid use disorder may desire transition to buprenorphine for a number of reasons. However, the current recommended approach for this transition generally takes weeks to months as an outpatient, causing considerable discomfort to the patient and a heightened risk of relapse during the transition period.We describe the case of a patient on methadone maintenance who was rapidly transitioned to buprenorphine because of her desire to not return to her methadone clinic. In order to rapidly transition the patient from methadone to buprenorphine, naltrexone was administered to precipitate acute opioid withdrawal, which was followed soon after by buprenorphine induction.

Rapid transition from methadone maintenance to buprenorphine can be accomplished in inpatients by precipitating acute withdrawal with naltrexone, providing an effective alternative for patients who cannot tolerate the typical protracted methadone taper required prior to buprenorphine induction as an outpatient.